molecular formula C16H22BrNO2 B1436644 4-(3-Bromo-phenyl)-1-N-Boc-piperidine CAS No. 886362-62-5

4-(3-Bromo-phenyl)-1-N-Boc-piperidine

Cat. No. B1436644
M. Wt: 340.25 g/mol
InChI Key: SDAPURUFUOOCTE-UHFFFAOYSA-N
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Description

“4-(3-Bromo-phenyl)-1-N-Boc-piperidine” is a chemical compound that contains a bromine atom. It is a derivative of phenylacetic acid . It is also related to quinazoline derivatives, which have drawn attention due to their significant biological activities .


Synthesis Analysis

The synthesis of related compounds has been reported in various studies. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another study reported the synthesis of 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole .


Molecular Structure Analysis

While specific molecular structure analysis for “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” was not found, related compounds such as 4-Bromophenylacetic acid have been studied. This compound is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position .


Chemical Reactions Analysis

In terms of chemical reactions, the presence of a 4-(3-bromo phenyl) substituent has been reported to result in a potent inhibitory effect on cancer cell migration .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Bromophenylacetic acid have been reported. It is a white solid with a honey-like odor and a melting point of 118 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Arylation : The compound plays a role in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a process significant in pharmaceutical research for synthesizing 3-arylpiperidines. This method overcomes challenges related to the inert nature of C–H bonds in β-position to the nitrogen atom, offering a direct route to these structures (Millet & Baudoin, 2015).

Applications in Organic Chemistry

  • Formation of Complex Structures : 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is involved in reactions leading to the formation of various complex organic structures. For instance, it reacts with 3-bromo-3-buten-2-one to yield 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one, showcasing its versatility in synthesizing diverse organic compounds (Rulev et al., 2003).

Pharmaceutical Research

  • Drug Development : In the field of pharmaceuticals, derivatives of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine are being explored for their potential in drug development. The compound's structure is pivotal in creating molecules with potential medicinal properties (Ali et al., 2016).

Biochemistry and Medicinal Chemistry

  • Bioactive Compounds Synthesis : This compound is instrumental in synthesizing bioactive compounds, such as CCR5 receptor antagonists with anti-HIV activity. Its structural features make it suitable for creating compounds with significant biological activities (Palani et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, 4-(3-BROMO-PHENYL)-PIPERIDINE-2,6-DIONE, provides information on its hazards. It advises against dust formation and breathing mist, gas, or vapors. It also provides first-aid measures and fire-fighting measures .

Future Directions

Future research directions could include further investigation into the biological activities of “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” and related compounds. For example, the role of the cholinergic anti-inflammatory reflex in central nervous system diseases has been suggested . Additionally, the synthesis and antibacterial activity of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety could be explored .

properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPURUFUOOCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654188
Record name tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-phenyl)-1-N-Boc-piperidine

CAS RN

886362-62-5
Record name tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-62-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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